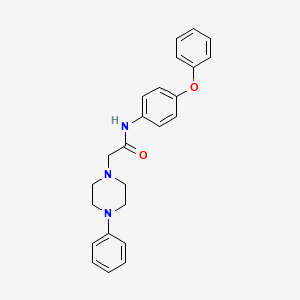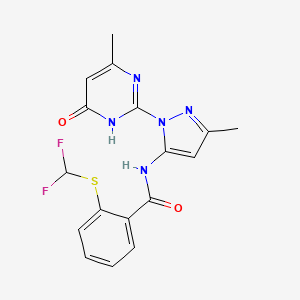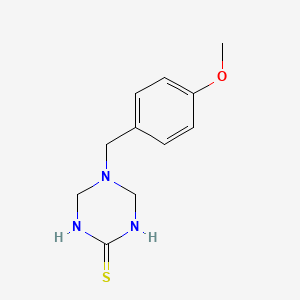
N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as PPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PPAA has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Antioxidant, Analgesic, and Anti-inflammatory Properties
N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been studied for its potential in various therapeutic areas. A study highlighted the compound's noticeable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, suggesting its potential in treating conditions associated with oxidative stress and pain (Nayak et al., 2014).
Anticancer and Antimicrobial Effects
Research has also explored the potential of derivatives of this compound in anticancer and antimicrobial therapies. Some derivatives showed considerable activity against certain cancer cell lines and significant antimicrobial effects (Yurttaş et al., 2015). Another study reported the synthesis of novel derivatives exhibiting potent activity against human cytomegalovirus in vitro (Paramonova et al., 2020).
Neuroprotective Effects
Derivatives of this compound have been evaluated for neuroprotective effects. A study on pyrano[3,2-c]chromene derivatives bearing a phenylpiperazine moiety showed significant neuroprotective effects against oxidative stress (Sameem et al., 2017).
Analgesic and Anticonvulsant Activities
Further research has demonstrated the compound's analgesic and anticonvulsant potential. One study synthesized derivatives that showed promising results in animal models of epilepsy, particularly in therapy-resistant epilepsy (Kamiński et al., 2015).
Memory Enhancement Effects
Additionally, a derivative of the compound was synthesized and studied for its effects on memory enhancement in mice, indicating a potential application in cognitive disorders or memory improvement (Li Ming-zhu, 2008).
特性
IUPAC Name |
N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(19-26-15-17-27(18-16-26)21-7-3-1-4-8-21)25-20-11-13-23(14-12-20)29-22-9-5-2-6-10-22/h1-14H,15-19H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECTZSYOVQPFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410836.png)
![4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2410837.png)



![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)